(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
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Overview
Description
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated analog of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent Cyclophosphamide. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 allows for more precise analytical studies, making it a valuable tool in pharmacokinetic and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves multiple steps, starting from the parent compound Cyclophosphamide. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:
Deuterium Exchange Reactions: These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Oxidation and Reduction Steps: These steps are necessary to convert Cyclophosphamide into its hydroxy derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Automated Reaction Systems: These systems ensure precise control over reaction conditions, leading to consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal complexes.
Major Products
The major products formed from these reactions include:
Deuterated Metabolites: These are useful in metabolic studies.
Hydroxy Derivatives: These derivatives are important for pharmacokinetic studies.
Scientific Research Applications
(R,S)-4-Hydroxy Cyclophosphamide-d4 has a wide range of scientific research applications:
Chemistry: Used in isotope labeling studies to understand reaction mechanisms.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new chemotherapeutic agents and analytical methods.
Mechanism of Action
The mechanism of action of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves its conversion to active metabolites that interact with DNA. The molecular targets include:
DNA Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks.
Enzyme Inhibition: It inhibits various enzymes involved in DNA repair and replication.
The pathways involved include:
Metabolic Activation: The compound is metabolized by liver enzymes to form active intermediates.
DNA Damage Response: The cell’s response to DNA damage includes activation of repair pathways and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: The parent compound, used widely in chemotherapy.
4-Hydroxy Cyclophosphamide: The non-deuterated analog.
Ifosfamide: A similar chemotherapeutic agent with a different metabolic profile.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability.
Improved Analytical Precision: The deuterium labeling allows for more accurate tracking in metabolic studies.
Properties
CAS No. |
1329838-09-6 |
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Molecular Formula |
C7H15Cl2N2O3P |
Molecular Weight |
281.106 |
IUPAC Name |
(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |
InChI Key |
RANONBLIHMVXAJ-OQGQRPTOSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Synonyms |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |
Origin of Product |
United States |
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